molecular formula C5H8BrF B1492288 5-Bromo-4-fluoropent-1-ene CAS No. 2098113-00-7

5-Bromo-4-fluoropent-1-ene

Cat. No.: B1492288
CAS No.: 2098113-00-7
M. Wt: 167.02 g/mol
InChI Key: BMFBQTWSSQPOOS-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoropent-1-ene: is an organic compound characterized by the presence of both bromine and fluorine atoms attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoropent-1-ene typically involves the halogenation of pentene derivatives. One common method is the addition of bromine and fluorine to a pentene substrate under controlled conditions. The reaction can be carried out using bromine (Br2) and a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoropent-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used to replace bromine with iodine.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to form epoxides.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 5-Iodo-4-fluoropent-1-ene can be formed.

    Oxidation Products: Epoxides and other oxidized derivatives.

    Reduction Products: Saturated compounds like 5-Bromo-4-fluoropentane.

Scientific Research Applications

Chemistry: 5-Bromo-4-fluoropent-1-ene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology and Medicine: The compound’s derivatives may be explored for their potential biological activity, including as precursors for pharmaceuticals or agrochemicals.

Industry: In material science, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoropent-1-ene in chemical reactions involves the reactivity of the bromine and fluorine atoms. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atom, due to its high electronegativity, can influence the electronic properties of the molecule, affecting its reactivity and stability.

Comparison with Similar Compounds

  • 1-Bromo-4-fluorobenzene
  • 4-Bromo-1-fluorobenzene
  • 4-Fluoro-1-bromobenzene

Comparison: Compared to these similar compounds, 5-Bromo-4-fluoropent-1-ene has a more flexible aliphatic chain, which can lead to different reactivity and applications. The presence of both bromine and fluorine atoms in a pentene backbone makes it unique for specific synthetic applications where both halogens’ reactivity is advantageous.

Properties

IUPAC Name

5-bromo-4-fluoropent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF/c1-2-3-5(7)4-6/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFBQTWSSQPOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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